Cy 3 (Non-Sulfonated)

Descripción general

Descripción

Cy 3, también conocido como Cianina-3, es un colorante sintético perteneciente al grupo de las polimetinas. Los colorantes cianina se caracterizan por su sistema conjugado entre dos átomos de nitrógeno, que típicamente forman parte de un sistema heterocíclico nitrogenado. Cy 3 se utiliza ampliamente en el etiquetado biológico debido a sus propiedades fluorescentes, que lo hacen adecuado para diversas aplicaciones de imagen y detección .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Cy 3 se sintetiza mediante una serie de reacciones químicas que implican la formación de una cadena polimetina entre dos heterociclos que contienen nitrógeno. La síntesis generalmente implica la condensación de una sal de amonio cuaternario con un compuesto metínico reactivo en condiciones básicas. La reacción se lleva a cabo en un solvente orgánico como etanol o metanol, y el producto se purifica mediante recristalización o cromatografía .

Métodos de producción industrial: En entornos industriales, la producción de Cy 3 implica la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del colorante. El producto final se somete a rigurosas medidas de control de calidad para cumplir con los estándares requeridos para aplicaciones biológicas e industriales .

Análisis De Reacciones Químicas

Amine-Reactive NHS Ester Conjugation

Cy3 non-sulfonated NHS ester reacts with primary amines (e.g., lysine residues in proteins or amine-modified oligonucleotides) to form stable amide bonds.

Reaction Protocol ( ):

-

Conditions :

-

Buffer: 20 mM NaH₂PO₄, 300 mM NaCl (pH 6.8).

-

Molar ratio: 10:1 (dye:protein).

-

Incubation: 4 hrs (dark, RT) + overnight (4°C).

-

Quenching: 1/10 volume 1 M Tris-HCl (pH 8).

-

| Parameter | Value |

|---|---|

| Extinction coefficient (Cy3) | ε₅₄₉ = 150,000 M⁻¹cm⁻¹ |

| Post-labeling purity | >98% (validated via SDS-PAGE) |

This reaction requires organic co-solvents (e.g., DMF or DMSO) due to the dye’s low aqueous solubility. The resulting conjugates exhibit fluorescence at ~570 nm (excitation: ~550 nm) .

Thiol-Reactive Maleimide Conjugation

Cy3 maleimide (non-sulfonated) selectively reacts with free thiol groups (e.g., cysteine residues) under reducing conditions.

Key Steps ( ):

-

Reduction : Pre-treat proteins with TCEP to reduce disulfide bonds.

-

Labeling : Dissolve Cy3 maleimide in organic solvent (e.g., DMSO), then mix with the target in buffer (pH 6.5–7.5).

-

Purification : Remove excess dye via gel filtration or dialysis.

Applications :

Click Chemistry (Azide-Alkyne Cycloaddition)

Cy3 azide (non-sulfonated) participates in copper-free click reactions with DBCO- or BCN-modified biomolecules, forming stable triazole linkages.

Reaction Efficiency ( ):

-

Conditions :

-

Solvent: Mix organic co-solvent (e.g., DMSO) with aqueous buffer.

-

Temperature: RT, no copper catalyst required.

-

| Probe Type | Fluorescence Enhancement |

|---|---|

| Tetrazine-Cy3 (IC-based) | 148% (vs. 33.5% for TBET probes) |

| Vinylene-linked Cy3 | Improved fluorogenicity |

This reaction is critical for bioorthogonal labeling in live-cell imaging .

Environmental Effects on Fluorescence

Cy3’s fluorescence intensity is modulated by its chemical environment, particularly in protein-DNA complexes:

Key Findings ( ):

-

3′ vs. 5′ Labeling :

DNA Position SSB-Induced Enhancement (10 mM NaCl) hRPA-Induced Enhancement 3′-Cy3 114% 77% 5′-Cy3 71% 12% -

Mechanism : Steric hindrance from proteins restricts Cy3’s photoisomerization, increasing fluorescence lifetime (e.g., from 300 ps to 2 ns) .

Carboxylic Acid Activation

Cy3 carboxylic acid (non-sulfonated) requires activation (e.g., EDC/NHS) for conjugation to amines.

Comparative Reactivity of Cy3 Derivatives

| Property | NHS Ester | Maleimide | Azide |

|---|---|---|---|

| Target Group | Amines | Thiols | Azides/DBCO |

| Aqueous Solubility | Low (needs DMF) | Low (needs DMSO) | Low (needs DMSO) |

| pH Stability | 4–10 | 6.5–7.5 | 4–10 |

| Key Application | Antibody labeling | Protein tracking | Live-cell imaging |

Aplicaciones Científicas De Investigación

Cy 3 se utiliza ampliamente en la investigación científica debido a sus propiedades fluorescentes. Algunas aplicaciones clave incluyen:

Química: Cy 3 se utiliza como una sonda fluorescente en varios ensayos químicos para detectar y cuantificar moléculas específicas.

Biología: En la investigación biológica, Cy 3 se emplea para etiquetar ácidos nucleicos, proteínas y otras biomoléculas.

Medicina: Los anticuerpos y las sondas etiquetados con Cy 3 se utilizan en ensayos de diagnóstico para detectar biomarcadores específicos asociados con enfermedades.

Mecanismo De Acción

El mecanismo por el cual Cy 3 ejerce sus efectos se basa principalmente en su capacidad de fluorescer cuando se excita con luz. El colorante absorbe la luz a una longitud de onda específica (alrededor de 555 nm) y emite luz a una longitud de onda más larga (alrededor de 569 nm). Esta propiedad permite que Cy 3 se utilice como un marcador fluorescente en varias aplicaciones. Los objetivos moleculares de Cy 3 incluyen ácidos nucleicos y proteínas, a los que se une covalentemente o no covalentemente, lo que permite la visualización y cuantificación .

Comparación Con Compuestos Similares

Cy 3 es parte de la familia de colorantes cianina, que incluye varios otros compuestos con estructuras y propiedades similares. Algunos de los compuestos similares son:

Cy 5: Otro colorante cianina con una cadena polimetina más larga, lo que resulta en diferentes espectros de absorción y emisión.

Cy 7: Un colorante cianina con una cadena polimetina aún más larga, utilizado para aplicaciones de imágenes en el infrarrojo cercano.

Alexa Fluor 555: Un colorante similar a Cy 3 pero con una fotoestabilidad y brillo mejorados.

Singularidad de Cy 3: Cy 3 es único debido a sus propiedades espectrales específicas, lo que lo hace adecuado para aplicaciones que requieren excitación y emisión en el rango visible. Su intensidad de fluorescencia relativamente alta y su estabilidad lo convierten en una opción preferida para muchos ensayos biológicos y químicos .

Actividad Biológica

Cy 3 (Non-Sulfonated), also known as Cyanine 3, is a widely utilized fluorescent dye in biological research. Its primary applications include labeling proteins and nucleic acids, enabling the visualization and quantification of these biomolecules in various assays. This article delves into the biological activity of Cy 3, exploring its mechanisms of action, biochemical properties, cellular effects, and relevant case studies.

Target of Action:

Cy 3 interacts primarily with proteins and nucleic acids through covalent bonding. This interaction is crucial for its function as a fluorescent label, allowing researchers to track biomolecules in real-time within cellular environments .

Mode of Action:

Upon excitation by light at specific wavelengths, Cy 3 emits fluorescence. The intensity of this fluorescence can be influenced by the local environment, including the presence of nearby nucleobases or proteins that enhance its emission .

Biochemical Pathways:

The binding of Cy 3 to biomolecules affects several biochemical pathways, particularly those involved in gene expression and protein synthesis. For instance, the dye can influence cellular signaling pathways by altering the dynamics of protein interactions .

Cy 3's high extinction coefficient and quantum yield make it an excellent choice for fluorescence-based techniques. The dye's stability is generally good; however, it can degrade under prolonged light exposure or extreme pH levels .

Cellular Effects

Subcellular Localization:

Cy 3 exhibits specific localization patterns within cells that can affect its biological activity. The dye can be directed to organelles or compartments through targeting signals or modifications .

Dosage Effects:

In animal models, the effects of Cy 3 vary with dosage. At lower concentrations, it is well-tolerated and does not exhibit significant toxicity. However, higher concentrations may lead to adverse effects depending on the biological context .

Case Studies

-

Fluorescence Resonance Energy Transfer (FRET):

In studies involving FRET, Cy 3 has been used as a donor molecule paired with acceptors such as Cy 5 to investigate molecular interactions. The efficiency of energy transfer is influenced by the spatial arrangement of the fluorophores . -

Protein Binding Studies:

Research has shown that Cy 3-labeled DNA interacts differently with binding proteins depending on the position of the dye (5' vs. 3' end). For example, binding studies demonstrated a significant enhancement in fluorescence when Cy 3 was positioned at the 3' end compared to the 5' end due to environmental factors affecting the dye's properties within protein-DNA complexes .

Propiedades

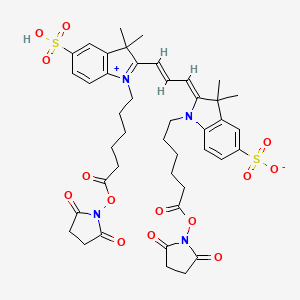

IUPAC Name |

1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H50N4O14S2/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOQEZWSNFNUSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50N4O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

911.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146397-20-8 | |

| Record name | Cy 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146397-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.